

# Investigating the Pharmacokinetics of TMCb Components: An In-depth Technical Guide

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## Compound of Interest

Compound Name: TMCB

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This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of the components of the fixed-dose combination antiretroviral therapy, Symtuza®, which is comprised of Darunavir (DRV), Cobicistat (COBI), Emtricitabine (FTC), and Tenofovir Alafenamide (TAF). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative PK data, detailed experimental methodologies from pivotal clinical trials, and visualizations of key mechanistic pathways.

## Data Presentation: Pharmacokinetic Parameters of Symtuza® Components

The following tables summarize the key pharmacokinetic parameters for each component of Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir Alafenamide 10 mg) administered as a single tablet, unless otherwise specified. The data are compiled from pivotal clinical trials and prescribing information, providing a comparative view of each drug's behavior in the body.

Table 1: Steady-State Pharmacokinetic Parameters of Symtuza® Components in HIV-1-Infected Adults (With Food)[1]

Parameter	Darunavir (DRV)	Cobicistat (COBI)	Emtricitabine (FTC)	Tenofovir Alafenamide (TAF)	Tenofovir (TFV) <sup>a</sup>
C <sub>max</sub> (ng/mL)	8826 (33.3)	1129 (35.3)	2056 (25.3)	163 (51.9)	18.8 (33.5)
AUC <sub>24h</sub> (ng·h/mL)	109339 (31.1)	8517 (44.9)	13990 (23.9)	160 (55.8)	330 (40.6)
C <sub>trough</sub> (ng/mL)	2898 (52.0)	59 (144)	163 (58.9)	N/Ab	12.3 (50.4)
Data are presented as mean (% coefficient of variation).					
<sup>a</sup> Tenofovir (TFV) is the active metabolite of Tenofovir Alafenamide.					
<sup>b</sup> Not applicable as Tenofovir Alafenamide is rapidly converted to Tenofovir.					

Table 2: Single-Dose Pharmacokinetic Parameters of Symtuza® Components in Healthy Adults (Fed vs. Fasted)

Component	Condition	Cmax (ng/mL)	Tmax (h)	AUClast (ng·h/mL)	T1/2 (h)
Darunavir	Fed (High-Fat)	7042 (1481)	4.00 (1.50-8.00)	87200 (27385)	5.9 (2.1)
	Fasted	4596 (1638)	2.50 (1.00-4.00)	48671 (16388)	5.5 (1.5)
Cobicistat	Fed (High-Fat)	894 (254)	4.00 (1.50-6.00)	6681 (2486)	3.7 (0.7)
	Fasted	798 (268)	3.00 (1.00-5.00)	5459 (1975)	3.4 (0.5)
Emtricitabine	Fed (High-Fat)	2041 (481)	2.00 (0.60-5.00)	11722 (1959)	16.5 (3.3)
	Fasted	1798 (523)	2.00 (0.50-4.00)	10896 (2104)	16.1 (3.7)
Tenofovir Alafenamide	Fed (High-Fat)	110 (54.1)	1.50 (0.25-3.50)	123 (42.0)	0.3 (0.1)
	Fasted	154 (70.6)	0.50 (0.25-2.00)	101 (43.4)	0.3 (0.1)

Data are presented as mean (SD) for Cmax, AUClast, and T1/2, and median (range) for Tmax.

## Experimental Protocols

The pharmacokinetic data presented were primarily derived from two major Phase III clinical trials: AMBER (NCT02431247) and EMERALD (NCT02269917), as well as dedicated

pharmacokinetic studies.[2][3][4]

## Pivotal Clinical Trial Design (AMBER & EMERALD Studies)[2][3][4]

- Study Design: Both AMBER and EMERALD were randomized, active-controlled, multicenter, non-inferiority trials.[3][4] The AMBER study enrolled treatment-naïve HIV-1 infected adults, while the EMERALD study enrolled virologically-suppressed, treatment-experienced adults. [3][4]
- Patient Population:
  - Inclusion Criteria: Adults with HIV-1 infection. For AMBER, patients were antiretroviral treatment-naïve. For EMERALD, patients were virologically suppressed on a stable antiretroviral regimen.[3][4]
  - Exclusion Criteria: Key exclusion criteria included the presence of certain resistance-associated mutations, significant renal or hepatic impairment, and pregnancy.
- Dosing Regimen: Patients in the investigational arm of both studies received one tablet of Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir Alafenamide 10 mg) once daily with food.[5][6]
- Pharmacokinetic Sampling:
  - In the AMBER and EMERALD studies, sparse blood samples were collected at various time points post-dose during study visits (e.g., weeks 2, 4, 8, 12, 24, and 48) to determine plasma concentrations of the drug components.[7]
  - Dedicated pharmacokinetic studies involved more intensive sampling over a 24-hour period at steady-state to calculate parameters such as C<sub>max</sub>, T<sub>max</sub>, and AUC.

## Bioanalytical Methods

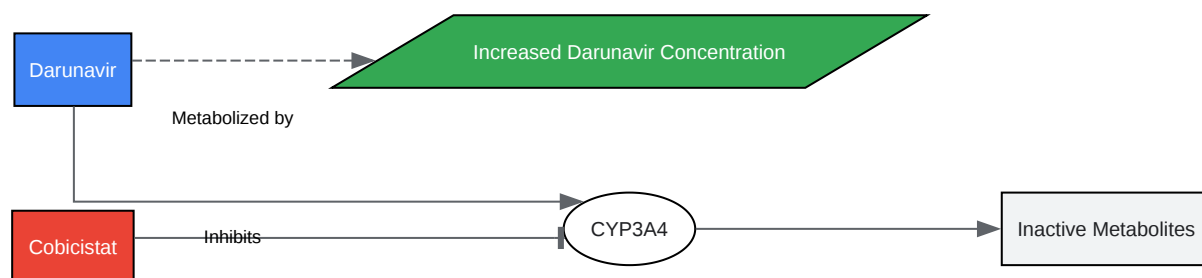
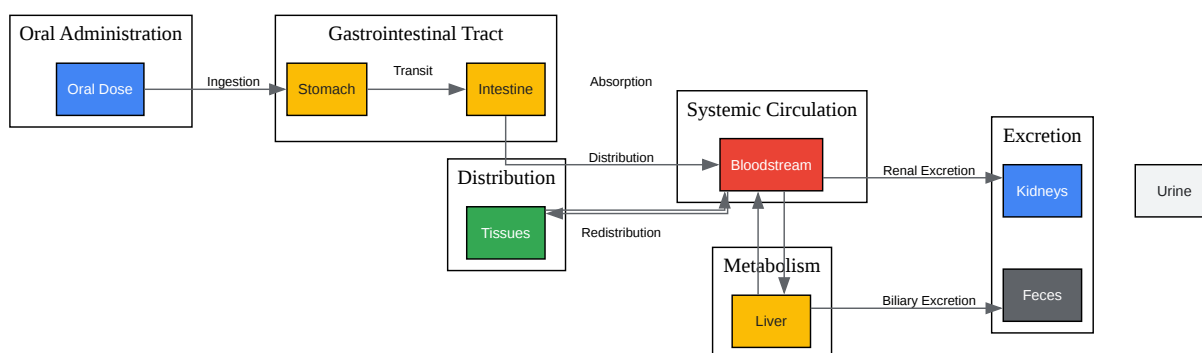
- Sample Analysis: Plasma concentrations of Darunavir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide were determined using validated high-performance liquid

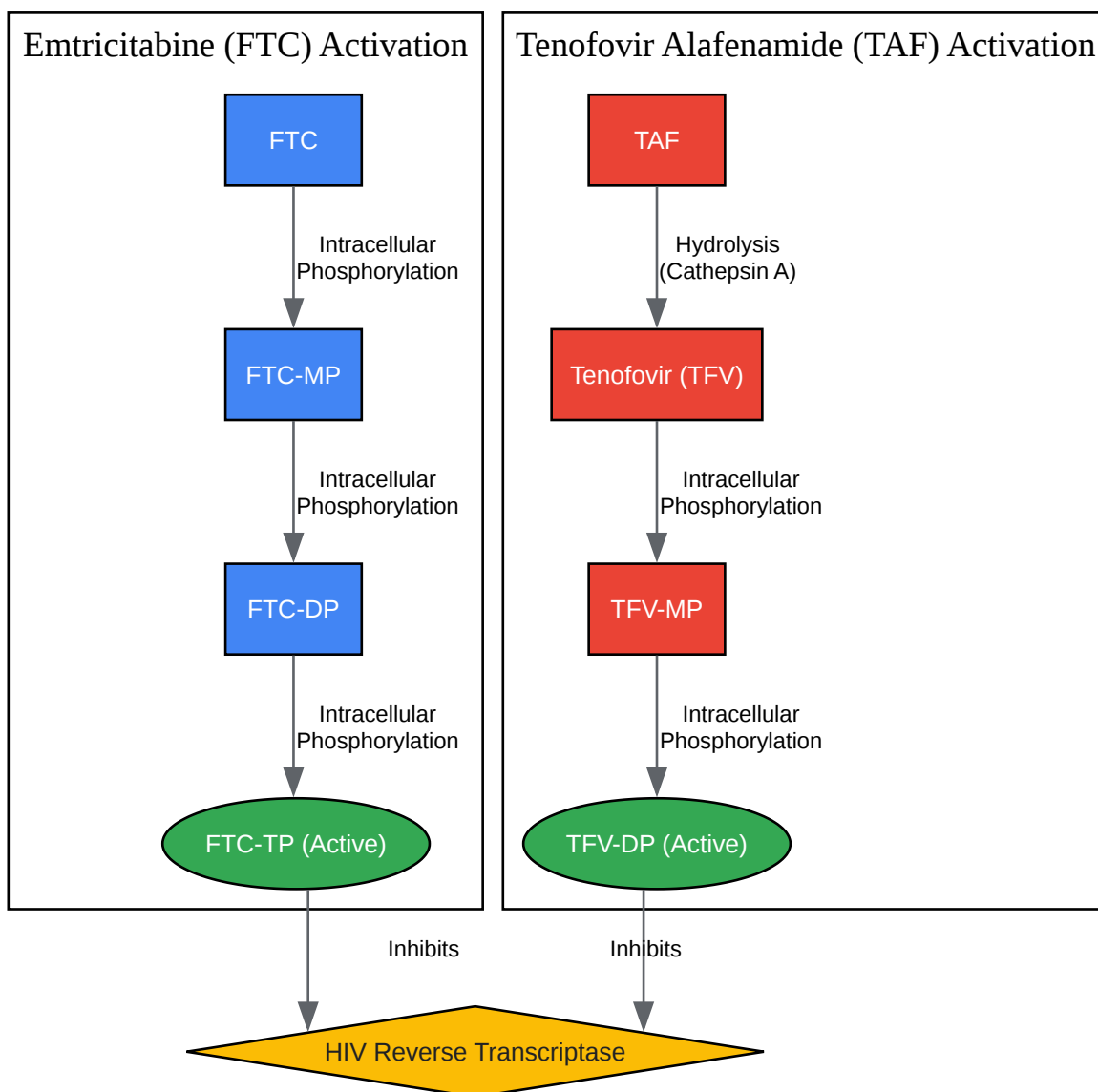
chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods.[8][9][10][11]

- Extraction: Drug components were typically extracted from plasma samples using protein precipitation or solid-phase extraction.[10][11]
- Quantification: The concentration of each analyte was quantified by comparing the peak area ratio of the analyte to that of an internal standard against a calibration curve. The lower limits of quantification were established to be sensitive enough for therapeutic drug monitoring.[9]

## Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the pharmacokinetics of the Symtuza® components.





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